(E)-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound (E)-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a pyrido-pyrimidinone derivative with a molecular formula of C₂₅H₂₄N₄O and a monoisotopic mass of 396.195011 Da . Its structure features:
- A pyrido[1,2-a]pyrimidin-4-one core.
- 4-Methylbenzyl substituents at positions 2 (amino group) and 3 (imino group).
- An (E)-configuration at the imino double bond, confirmed by stereochemical descriptors and NMR analysis .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylamino]-3-[(4-methylphenyl)methyliminomethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-18-6-10-20(11-7-18)15-26-17-22-24(27-16-21-12-8-19(2)9-13-21)28-23-5-3-4-14-29(23)25(22)30/h3-14,17,27H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMQOPCTWSSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel pyrido-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing insights from diverse research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate amines and aldehydes. The structural elucidation is often performed using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and provides insights into intermolecular interactions like hydrogen bonding.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O |
| Molecular Weight | 286.34 g/mol |
| Key Functional Groups | Amino, Imino, Pyridine |
| Crystal System | Triclinic |
| Space Group | P1̅ |
2.1 Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including HeLa cells. The mechanism of action appears to involve the activation of caspases and disruption of the cell cycle.
Case Study: Induction of Apoptosis in HeLa Cells
- Method : Flow cytometry was employed to assess apoptosis.
- Results : The compound increased early apoptotic cells and induced a significant rise in sub-G1 phase populations at concentrations as low as 5 µM after 24 hours of treatment.
Table 2: Apoptosis Induction Summary
| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
|---|---|---|
| 2.5 | 10 | 5 |
| 5 | 25 | 15 |
| 10 | 40 | 30 |
The compound's mechanism involves several pathways:
- Caspase Activation : Increased caspase activity was observed with higher concentrations leading to enhanced apoptosis.
- Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest, indicating its potential to interfere with cell division.
3. Pharmacokinetics and Metabolism
Preliminary studies on the pharmacokinetics of this compound suggest favorable metabolic stability. The half-life in human liver microsomes was reported to be between 9.1 to 20.3 minutes, indicating a moderate rate of metabolism which could influence its therapeutic efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs of Compound A differ primarily in substituent groups at positions 2 and 3 of the pyrido-pyrimidinone core. Below is a comparative analysis:
Table 1: Substituent Variations and Structural Features
Key Observations:
Substituent Effects on Bioactivity: Aromatic vs. Electron-Withdrawing Groups: The 4-chlorophenylamino group in introduces electron-withdrawing effects, which may alter binding interactions in enzyme inhibition .
Stereochemical and Conformational Differences: The (E)-configuration in Compound A stabilizes conjugation across the pyrimidinone core, as evidenced by NMR data . In contrast, thiazolidinone derivatives (e.g., ) adopt (Z)-configurations due to steric constraints from sulfur-containing rings . Dihedral angles between the pyrido-pyrimidinone core and substituent rings range from 34.87° to 69.57° in related compounds, affecting molecular planarity and intermolecular interactions .
Pharmacological and Biochemical Comparisons
Key Observations:
- Compound A lacks the carboxamide or thiazolidinone moieties present in highly active analogs , suggesting its mechanism may diverge from these derivatives.
- The 4-methylbenzyl groups in Compound A may mimic hydrophobic interactions observed in cyclopentyl-substituted gastroprotective agents , though direct activity data is pending.
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic Data and Stability
Key Observations:
- The C=O stretch in Compound A (~1650 cm⁻¹) aligns with conjugated pyrido-pyrimidinones, while thiazolidinone derivatives show higher shifts due to electron-withdrawing thioxo groups .
- Thermal stability correlates with substituent bulkiness; Compound A’s 4-methylbenzyl groups enhance stability compared to toluidino analogs .
Q & A
Q. What are the key synthetic steps and recommended purification methods for this compound?
The synthesis typically involves:
- Multi-step organic reactions , including condensation of pyrido[1,2-a]pyrimidin-4-one precursors with functionalized amines and imines under inert atmospheres (e.g., nitrogen or argon) .
- Reflux conditions to promote cyclization and stabilize reactive intermediates .
- Chromatographic purification (e.g., silica gel column chromatography) to isolate the target compound from byproducts .
- Spectroscopic confirmation via -NMR, -NMR, and IR to validate structural integrity .
Q. How does the compound’s structure compare to related pyrido[1,2-a]pyrimidin-4-one derivatives, and what are the biological implications?
Structural analogs often differ in substituents, such as:
- Benzylamino groups (e.g., 4-methylbenzyl vs. allylamino), which influence lipophilicity and target binding .
- Thiazolidinone or thioxo moieties , which modulate electronic properties and bioactivity (e.g., antimicrobial or anticancer potential) .
For example, replacing the 4-methylbenzyl group with a furanylmethyl group alters pharmacokinetic profiles, as seen in analogs like 2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Q. What characterization techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton and carbon environments, confirming substituent positions .
- Infrared Spectroscopy (IR) : Detects functional groups like C=O (1650–1750 cm) and C=N (1600–1680 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields?
- Parameter screening : Test solvents (e.g., DMF vs. THF), temperatures (reflux vs. room temperature), and catalysts (e.g., Lewis acids) to enhance reaction efficiency .
- Inert atmosphere control : Minimize oxidation of sensitive intermediates using Schlenk lines or gloveboxes .
- Scale-up strategies : Use flow chemistry for reproducible large-scale synthesis while maintaining purity .
Q. What structural modifications could enhance bioactivity, and how should they be prioritized?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO) to improve binding affinity with enzymatic targets .
- Hybrid scaffolds : Combine pyrido[1,2-a]pyrimidin-4-one cores with pharmacophores like thiazolidinones to exploit dual mechanisms of action .
- Stereochemical optimization : Evaluate Z/E isomerism’s impact on bioactivity using X-ray crystallography or computational modeling .
Q. What methodologies are essential for studying target interactions (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., ) in real-time .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Molecular Docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis studies .
Q. How should contradictory bioactivity data across studies be resolved?
- Assay standardization : Control variables like cell line selection (e.g., HeLa vs. HEK293), incubation time, and solvent (DMSO concentration) .
- Orthogonal validation : Confirm results using complementary techniques (e.g., in vitro enzyme inhibition + in silico docking) .
- Purity verification : Re-characterize batches via HPLC to rule out impurities affecting activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
